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Abstract
CUDC-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule

inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a member of the novel imidazopyridine

class of HSP90 inhibitors, CUDC-305 exhibits potent anti-proliferative activity across a wide

range of cancer cell lines by targeting the N-terminal ATP-binding pocket of HSP90.[2][4] This

inhibition leads to the degradation of numerous oncogenic client proteins, thereby disrupting

key signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and

RAF/MEK/ERK pathways.[1][2][5] Preclinical studies have demonstrated its ability to overcome

resistance to targeted therapies and to penetrate the blood-brain barrier, suggesting its

potential therapeutic application in a variety of malignancies, including brain cancers.[1][4][5]

This document provides a comprehensive technical overview of the chemical structure,

mechanism of action, and preclinical data of CUDC-305.

Chemical Structure and Properties
CUDC-305 is chemically described as 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-

(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine.[1]
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Property Value Reference

IUPAC Name

2-[[6-(dimethylamino)-1,3-

benzodioxol-5-yl]sulfanyl]-1-[2-

(2,2-

dimethylpropylamino)ethyl]imid

azo[4,5-c]pyridin-4-amine

[1]

Molecular Formula C22H30N6O2S [1][2]

Molecular Weight 442.58 g/mol [2]

CAS Number 1061318-81-7 [1][2]

SMILES

CC(C)

(C)CNCCN1C2=C(C(=NC=C2)

N)N=C1SC3=CC4=C(C=C3N(

C)C)OCO4

[1][2]

Mechanism of Action
CUDC-305 exerts its anti-tumor effects by inhibiting the chaperone function of Heat Shock

Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the

conformational maturation, stability, and function of a wide array of "client" proteins, many of

which are key mediators of oncogenic signaling.

By binding to the ATP-binding pocket in the N-terminus of HSP90, CUDC-305 prevents the

conformational changes required for its chaperone activity. This leads to the misfolding and

subsequent proteasomal degradation of HSP90 client proteins.
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Figure 1. Mechanism of action of CUDC-305.
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The binding affinity of CUDC-305 to HSP90 has been determined using fluorescence

polarization competition binding assays.

Target IC50 (nM)

HSP90α ~100

HSP90β 103

HSP90 complex (from cancer cells) 48.8

Data compiled from multiple sources.[1][3]

CUDC-305 has demonstrated potent anti-proliferative activity against a broad panel of human

cancer cell lines.

Parameter Value

Mean IC50 (40 cell lines) 220 nM

IC50 Range 40 - 900 nM

Data from a study assessing 34 solid and 6 hematologic tumor-derived cell lines.[2][3]

In Vivo Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of CUDC-305.

Xenograft Model Key Findings

U87MG glioblastoma (subcutaneous) Dose-dependent tumor growth inhibition.

U87MG glioblastoma (orthotopic) Significant prolongation of animal survival.

Erlotinib-resistant NSCLC Potent anti-tumor activity.

MDA-MB-468 breast cancer Induced tumor regression.

MV4-11 acute myelogenous leukemia Induced tumor regression.
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Summary of findings from preclinical animal models.[1]

Impact on Cellular Signaling Pathways
By inducing the degradation of key HSP90 client proteins, CUDC-305 effectively downregulates

major oncogenic signaling pathways.
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Figure 2. Inhibition of key signaling pathways by CUDC-305.

Experimental Protocols
Fluorescence Polarization (FP) Competition Binding
Assay
This assay is utilized to determine the binding affinity of CUDC-305 to HSP90.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1193811?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare cancer cell
extracts (HSP90 source)

Incubate cell extract with
fluorescently-labeled

geldanamycin and varying
concentrations of CUDC-305

Measure fluorescence
polarization

Calculate IC50 value

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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